3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid

Fragment-Based Drug Design Medicinal Chemistry Scaffold Diversity

3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid (CAS 1206969-67-6) is a heterocyclic building block featuring a partially saturated 5H-pyrrolo[3,4-b]pyridine core with a single 7-oxo group and a propanoic acid side chain at the N-6 position. This mono-oxo configuration distinguishes it from the fully oxidized 5,7-dioxo analogs (e.g., CAS 131570-34-8) commonly found in commercial libraries.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 1206969-67-6
Cat. No. B8002891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid
CAS1206969-67-6
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)N1CCC(=O)O)N=CC=C2
InChIInChI=1S/C10H10N2O3/c13-8(14)3-5-12-6-7-2-1-4-11-9(7)10(12)15/h1-2,4H,3,5-6H2,(H,13,14)
InChIKeyLUUPKFFQILGAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic Acid (CAS 1206969-67-6): A Mono-Oxo Pyrrolopyridine Scaffold for Fragment-Based and Medicinal Chemistry Sourcing


3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid (CAS 1206969-67-6) is a heterocyclic building block featuring a partially saturated 5H-pyrrolo[3,4-b]pyridine core with a single 7-oxo group and a propanoic acid side chain at the N-6 position. This mono-oxo configuration distinguishes it from the fully oxidized 5,7-dioxo analogs (e.g., CAS 131570-34-8) commonly found in commercial libraries . The pyrrolo[3,4-b]pyridine scaffold is a validated pharmacophore in drug discovery, exemplified by the clinical DPP-4 inhibitor BMS-767778, a 5-oxopyrrolopyridine derivative that achieved a Ki of 0.94 nM against DPP-4 [1]. Unlike highly decorated clinical candidates, this compound serves as a minimalist core for fragment-based drug design (FBDD), hit-to-lead optimization, and combinatorial library synthesis.

Why 3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic Acid Cannot Be Replaced by Generic 5,7-Dioxo Pyrrolopyridine Analogs in Focused Library Synthesis


While the pyrrolo[3,4-b]pyridine scaffold is shared across numerous research compounds, the specific oxidation state of the core directly governs reactivity, physicochemical properties, and biological target engagement. The 5,7-dioxo analogs (e.g., CAS 131570-34-8) present two hydrogen-bond-accepting carbonyls and a more electron-deficient aromatic system, whereas the 7-oxo-5H (mono-oxo) variant retains a methylene group at the 5-position, increasing conformational flexibility and altering hydrogen-bond donor/acceptor topology . In the well-characterized 5-oxopyrrolopyridine DPP-4 inhibitor series, even subtle modifications to the core oxidation state profoundly impact potency—BMS-767778 achieved clinical candidate status with a Ki of 0.94 nM and >3,000-fold selectivity over DPP8/DPP9, while structurally simpler cores lacking the optimized substitution pattern exhibit dramatically reduced activity . Substituting the target compound with an over-oxidized dioxo analog or an under-functionalized core therefore risks invalidating SAR hypotheses, altering synthetic routes, and compromising library diversity in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic Acid Versus Closest Analogs and In-Class Candidates


Scaffold Oxidation State: Mono-Oxo (7-Oxo-5H) vs. Dioxo (5,7-Dioxo) Structural Comparison

The target compound's 7-oxo-5H-pyrrolo[3,4-b]pyridine core bears a single carbonyl at position 7 with a methylene at position 5, while the closest commercial analog 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid (CAS 131570-34-8) features two carbonyls (5,7-dioxo) and a fully conjugated system . This difference modifies the core's electron density, conformational flexibility, and hydrogen-bonding capacity, which are critical determinants in fragment-based screening and structure-activity relationship (SAR) exploration. In the 5-oxopyrrolopyridine DPP-4 inhibitor series, maintaining the correct oxidation state was essential for achieving clinical-grade potency—BMS-767778 (a 5-oxo, not 5,7-dioxo, derivative) achieved a Ki of 0.94 nM against DPP-4 [1].

Fragment-Based Drug Design Medicinal Chemistry Scaffold Diversity Redox State Engineering

DPP-4 Inhibitory Potency Gap: Target Compound vs. Clinical Candidate BMS-767778

BMS-767778, a fully optimized 5-oxopyrrolopyridine DPP-4 inhibitor, demonstrates Ki values of 0.94 nM (DPP-4), 4.9 nM (DPP-8), and 3.2 nM (DPP-9), representing a >3,000-fold selectivity window . The target compound lacks all four key substituents of BMS-767778 (2-methyl, 3-aminomethyl, 4-(2,4-dichlorophenyl), and N-6-dimethylacetamide), serving instead as a minimalist core for fragment-based lead generation. This potency gap illustrates that the target compound is not a direct DPP-4 inhibitor but a versatile starting point for iterative SAR exploration—a feature unavailable with the fully elaborated clinical candidate or the over-oxidized 5,7-dioxo analog [1].

DPP-4 Inhibition Type 2 Diabetes Kinase Selectivity Fragment-to-Lead Optimization

Physicochemical Property Differentiation: Molecular Weight, Hydrogen Bonding, and Solubility Profile

The target compound (MW 206.20, C₁₀H₁₀N₂O₃) is 13.98 g/mol lighter than the 5,7-dioxo analog (MW 220.18, C₁₀H₈N₂O₄) and contains one fewer hydrogen bond acceptor (HBA) due to the absent 5-carbonyl . This reduced molecular weight places it closer to the 'Rule of Three' sweet spot for fragment-based screening (MW < 300), while the propanoic acid side chain provides a synthetic handle for amide coupling, esterification, or linker attachment—functionalities absent in the unsubstituted pyrrolo[3,4-b]pyridine parent scaffold (CAS 147739-88-6, MW 120.15) . The H302/H315/H319/H335 hazard classification confirms acute oral toxicity, skin and eye irritation, and respiratory hazard, requiring appropriate laboratory handling protocols .

Physicochemical Properties Drug-Likeness Fragment Library Design ADME Prediction

Commercial Purity and Supply Consistency: ≥98% HPLC Purity and ISO-Certified Manufacturing

The target compound is commercially available at ≥98% purity (HPLC) from multiple ISO-certified suppliers, including MolCore (NLT 98%) and Chemscene (Cat. CS-0526049, ≥98%) . In contrast, the 5,7-dioxo analog (CAS 131570-34-8) is typically listed at 95% purity from AKSci . The 3% purity differential can be significant in fragment-based screening, where impurities at >2% may generate false-positive hits or interfere with crystallization trials. Additionally, ISO certification ensures batch-to-batch consistency, critical for longitudinal SAR studies where reproducibility of synthetic intermediates directly impacts data integrity.

Chemical Procurement Quality Control ISO Certification Reproducibility

Optimal Application Scenarios for Procuring 3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic Acid


Fragment-Based Drug Design (FBDD) Library Construction Targeting DPP-4 or Related Serine Proteases

The compound's low molecular weight (206.20) and mono-oxo core make it an ideal fragment for inclusion in FBDD screening libraries targeting DPP-4, where the clinical candidate BMS-767778 (Ki = 0.94 nM) validates the pharmacological relevance of the 5-oxopyrrolopyridine scaffold [1]. Procuring this fragment enables iterative structure-based elaboration, building toward the potency and selectivity profile demonstrated by BMS-767778 (>3,000-fold selectivity over DPP-8/9) .

Combinatorial Chemistry and Focused Library Synthesis via Carboxylic Acid Handle

The propanoic acid side chain provides a versatile synthetic handle for amide coupling, esterification, or hydrazide formation, enabling rapid generation of diverse compound libraries. The ≥98% purity (HPLC) ensures that library products are not confounded by starting material impurities, and ISO-certified manufacturing supports reproducible library production across multiple batches .

Physicochemical Benchmarking Studies Comparing Mono-Oxo vs. Dioxo Pyrrolopyridine Cores

The target compound (C₁₀H₁₀N₂O₃, 7-oxo-5H) and its 5,7-dioxo analog (C₁₀H₈N₂O₄) present a matched molecular pair for studying the impact of core oxidation state on solubility, permeability, metabolic stability, and target binding. The 13.98 g/mol mass difference and altered HBA count (3 vs. 4) enable systematic physicochemical profiling to inform lead optimization strategies .

Synthetic Methodology Development for Regioselective Pyrrolopyridine Functionalization

The partially saturated 5H configuration, combined with the reactive 7-oxo group and the flexible propanoic acid chain, offers a unique substrate for developing novel synthetic methodologies, such as regioselective C–H functionalization at the 5-position or late-stage diversification via the carboxylic acid. This contrasts with the fully conjugated and less flexible 5,7-dioxo analog, which lacks the methylene site for sp³ functionalization .

Quote Request

Request a Quote for 3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.